molecular formula C15H20FNO3S B2788701 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797304-17-6

2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Cat. No. B2788701
CAS RN: 1797304-17-6
M. Wt: 313.39
InChI Key: GCQBVAVXEUPDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, also known as SIB-1553A, is a synthetic compound that belongs to the class of azetidine derivatives. It has been extensively studied for its potential therapeutic applications in various medical fields, including neuroscience, psychiatry, and cancer research.

Mechanism of Action

The exact mechanism of action of 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is not fully understood. However, it is believed to act as a selective agonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium regulation, cell survival, and neurotransmitter release. Activation of the sigma-1 receptor by 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has been shown to modulate the activity of various ion channels and enzymes, leading to its therapeutic effects.
Biochemical and Physiological Effects
2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. In animal models, it has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. It has also been shown to decrease the levels of stress hormones, such as corticosterone, in the blood. These effects are believed to contribute to its anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has several advantages for lab experiments. It is a highly selective agonist of the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. It also has a relatively long half-life, which allows for sustained activation of the sigma-1 receptor. However, 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, which could complicate the interpretation of experimental results. It is also relatively expensive, which may limit its availability for some researchers.

Future Directions

There are several future directions for the study of 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone. One direction is to further investigate its therapeutic potential in various medical fields, including neuroscience, psychiatry, and cancer research. Another direction is to study its mechanism of action in more detail, including its interactions with other proteins and signaling pathways. Additionally, future research could focus on developing more potent and selective agonists of the sigma-1 receptor, which could have even greater therapeutic potential.

Synthesis Methods

The synthesis of 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone involves a multi-step process that starts with the reaction between 4-fluorobenzaldehyde and isobutylamine to form 4-fluoro-N-isobutylaniline. This intermediate is then reacted with ethyl 2-bromoacetate to give ethyl 2-(4-fluorophenyl)acetate. The final product, 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, is obtained by reacting ethyl 2-(4-fluorophenyl)acetate with sodium azide and isobutylsulfonyl chloride in the presence of triethylamine.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has been studied for its potential therapeutic applications in various medical fields. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, it has been investigated as a potential treatment for drug addiction and alcoholism. In cancer research, it has been studied for its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

2-(4-fluorophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S/c1-11(2)10-21(19,20)14-8-17(9-14)15(18)7-12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQBVAVXEUPDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

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